![molecular formula C9H10Cl2N4 B1662514 Apraclonidine CAS No. 66711-21-5](/img/structure/B1662514.png)
Apraclonidine
Descripción general
Descripción
Apraclonidine is an alpha adrenergic agonist used to treat raised intraocular pressure . It is also known as Iopidine . It is a sympathomimetic used in glaucoma therapy . Apraclonidine hydrochloride is a white to off-white powder and is highly soluble in water .
Molecular Structure Analysis
Apraclonidine has a molecular formula of C9H10Cl2N4 and a molecular weight of 245.109 Da . Its chemical structure can be found in various databases .Chemical Reactions Analysis
Apraclonidine is a relatively selective alpha2 adrenergic receptor agonist that stimulates alpha1 receptors to a lesser extent . It has a peak ocular hypotensive effect occurring at two hours post-dosing .Physical And Chemical Properties Analysis
Apraclonidine hydrochloride is a white to off-white powder and is highly soluble in water . It has a molecular weight of 281.57 .Aplicaciones Científicas De Investigación
- Apraclonidine has largely replaced cocaine as a pharmacological test in patients with Horner’s syndrome. It induces a reversal of anisocoria (difference in pupil size) by constricting healthy pupils. The dilating effect on the miotic pupil in Horner’s syndrome results from denervation hypersensitivity to α1-adrenergic stimulation. Additionally, apraclonidine increases eyelid aperture in Horner’s syndrome, presumably through α1-receptor–mediated contraction of Muller’s muscle .
- Apraclonidine is used prophylactically to prevent or reduce intraoperative and postoperative increases in intraocular pressure (IOP) before and after ocular laser surgery. It serves as a short-term adjunctive therapy in patients with open-angle glaucoma who are already on maximally tolerated medical therapy and require additional IOP reduction .
- Apraclonidine selectively stimulates alpha2 adrenergic receptors and has weak α1-activity. Its peak ocular hypotensive effect occurs approximately two hours after dosing. This property makes it valuable for managing IOP in various clinical scenarios .
- Apraclonidine increases eyelid aperture not only in Horner’s syndrome but also in botulinum toxin–induced ptosis. This effect is likely mediated by an α1-receptor–mediated contraction of Muller’s muscle, which elevates the upper eyelid .
- Measuring eyelid aperture using pupillometry recordings can improve the diagnostic accuracy of apraclonidine testing in Horner’s syndrome. The eyelid-elevating effect of apraclonidine is more pronounced in eyes with a sympathetic denervation deficit .
- Ongoing research explores apraclonidine’s effects beyond its established clinical applications. Investigations focus on its impact on eyelid position, pupillary dynamics, and adrenergic receptor interactions in various eye conditions .
Horner’s Syndrome Diagnosis
Intraocular Pressure Management
Alpha-2 Adrenergic Receptor Agonist
Botulinum Toxin–Induced Ptosis
Sympathetic Denervation Deficit Assessment
Research in Neuro-Ophthalmology Disorders
Mecanismo De Acción
Target of Action
Apraclonidine is a relatively selective alpha2 adrenergic receptor agonist . It also stimulates alpha1 receptors to a lesser extent . These receptors are primarily found in the smooth muscles of the blood vessels and the heart, and they play a crucial role in the regulation of blood pressure and heart rate.
Mode of Action
Apraclonidine interacts with its targets, the alpha2 adrenergic receptors, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP) by inhibiting adenylate cyclase . This results in the constriction of afferent ciliary process vessels, reducing aqueous humor production . It also increases uveoscleral outflow .
Biochemical Pathways
The primary biochemical pathway affected by apraclonidine is the adrenergic signaling pathway . By acting as an agonist at the alpha2 adrenergic receptors, apraclonidine triggers a cascade of events that ultimately lead to the reduction of intraocular pressure. This involves the constriction of afferent ciliary process vessels and an increase in uveoscleral outflow .
Pharmacokinetics
Apraclonidine has a protein binding of 98.7% . It has an elimination half-life of 8 hours , indicating that it is metabolized and excreted relatively quickly. The onset of its action occurs within 1 hour, with a peak effect observed at 3-5 hours, and its duration of action is approximately 12 hours .
Result of Action
The primary result of apraclonidine’s action is a significant lowering of intraocular pressure with minimal effects on cardiovascular and pulmonary parameters . This is achieved through a dual mechanism of reducing aqueous humor production and increasing uveoscleral outflow .
Safety and Hazards
Propiedades
IUPAC Name |
2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9/h3-4H,1-2,12H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJXVRYNEISIKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048415 | |
Record name | Apraclonidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Apraclonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015099 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.09e-01 g/L | |
Record name | Apraclonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015099 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Apraclonidine is a relatively selective alpha2 adrenergic receptor agonist that stimulates alpha1 receptors to a lesser extent. It has a peak ocular hypotensive effect occurring at two hours post-dosing. The exact mechanism of action is unknown, but fluorophotometric studies in animals and humans suggest that Apraclonidine has a dual mechanism of action by reducing aqueous humor production through the constriction of afferent ciliary process vessels, and increasing uveoscleral outflow. | |
Record name | Apraclonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00964 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Apraclonidine | |
CAS RN |
66711-21-5 | |
Record name | Apraclonidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66711-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apraclonidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066711215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apraclonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00964 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apraclonidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Aminoclonidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APRACLONIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/843CEN85DI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Apraclonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015099 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.